Product packaging for 3-Fluoro-2-methyl-6-vinylpyridine(Cat. No.:)

3-Fluoro-2-methyl-6-vinylpyridine

Cat. No.: B12965276
M. Wt: 137.15 g/mol
InChI Key: MIGDTMPPWKUKEV-UHFFFAOYSA-N
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Description

3-Fluoro-2-methyl-6-vinylpyridine is an organic compound with the molecular formula C8H8FN and a molecular weight of 137.16 g/mol . As a fluorinated vinylpyridine, it serves as a valuable building block in organic synthesis and medicinal chemistry research. The structure incorporates two key functional handles: a vinyl group and a fluorine-substituted pyridine ring. The vinyl group is highly amenable to polymerization reactions and [1,3]-dipolar cycloadditions, allowing for the creation of diverse molecular scaffolds and functionalized materials . Concurrently, the fluorine atom and methyl group on the pyridine ring can significantly influence the compound's electronic properties, metabolic stability, and binding affinity, making it a useful intermediate in the development of potential pharmaceutical candidates and agrochemicals. Researchers can leverage this compound as a precursor for synthesizing more complex heterocyclic systems. The specific placement of the fluorine atom at the 3-position of the pyridine ring is a key structural feature that can be exploited to study structure-activity relationships in drug discovery projects. Related vinylpyridine compounds require careful handling, as they are often classified as toxic upon exposure via oral, inhalation, or dermal routes . Please Note: This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. All information presented is for informational purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8FN B12965276 3-Fluoro-2-methyl-6-vinylpyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8FN

Molecular Weight

137.15 g/mol

IUPAC Name

6-ethenyl-3-fluoro-2-methylpyridine

InChI

InChI=1S/C8H8FN/c1-3-7-4-5-8(9)6(2)10-7/h3-5H,1H2,2H3

InChI Key

MIGDTMPPWKUKEV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C=C)F

Origin of Product

United States

Chemical Reactivity and Transformation Studies of 3 Fluoro 2 Methyl 6 Vinylpyridine

Reactivity of the Vinyl Moiety

The vinyl group attached to the pyridine (B92270) ring is a site of significant chemical activity, susceptible to various addition and transformation reactions.

Polymerization and Copolymerization Pathways

The vinyl group in 3-Fluoro-2-methyl-6-vinylpyridine is expected to readily undergo polymerization and copolymerization. Vinylpyridines, in general, are known to polymerize, and this reactivity is a key feature of their industrial application. wikipedia.org For instance, 2-vinylpyridine (B74390) is a monomer used in the production of specialty polymers and is sensitive to polymerization. wikipedia.org The polymerization can proceed via various mechanisms, including free-radical, anionic, and controlled radical polymerization techniques.

Poly(vinylpyridine)s are versatile materials with applications ranging from coatings and adhesives to ion-exchange resins. polysciences.com The presence of the pyridine ring allows for further modifications, such as quaternization, which can alter the polymer's properties, for example, making it water-soluble. mdpi.com

An important industrial application of vinylpyridine is in the manufacturing of latex terpolymers with styrene (B11656) and butadiene, which are used as tire-cord binders to enhance the adhesion between the cord and the rubber. wikipedia.org It is plausible that this compound could be incorporated into similar polymer structures, with the fluoro and methyl substituents potentially modifying the polymer's physical and chemical properties. For example, poly(2-vinylpyridine) and poly(4-vinylpyridine) have been synthesized via solution polymerization and used to create composite films with metal oxides for photocatalytic applications. nih.gov

The table below summarizes the expected polymerization behavior of this compound based on related vinylpyridine monomers.

Polymerization TypeInitiator/CatalystExpected ProductPotential Applications
Free Radical PolymerizationAIBN, Benzoyl PeroxidePoly(this compound)Coatings, Adhesives
Anionic PolymerizationOrganolithium compoundsWell-defined block copolymersNanomaterials, Drug delivery
CopolymerizationWith Styrene, ButadieneTerpolymer latexTire-cord binders

Cycloaddition Reactions (e.g., Diels-Alder)

The vinyl group of this compound can act as a dienophile in cycloaddition reactions, most notably the Diels-Alder reaction. organic-chemistry.orgmasterorganicchemistry.com In these reactions, the vinylpyridine would react with a conjugated diene to form a six-membered ring. The reactivity of vinylpyridines as dienophiles has been demonstrated in several studies. For example, both 2-vinylpyridine and 3-vinylpyridine (B15099) have been shown to react with butadiene in Diels-Alder reactions to form the corresponding pyridyl-substituted cyclohexenes. acs.orgacs.org

Lewis acids can be used to promote these reactions, often leading to higher yields and improved selectivity. rsc.org The use of a Lewis acid can enhance the electrophilicity of the vinylpyridine, making it a more reactive dienophile. rsc.org It is anticipated that this compound would undergo similar Lewis acid-catalyzed Diels-Alder reactions.

Photochemical [2+2] cycloadditions are another class of reactions that vinylpyridines can participate in. nih.govacs.org These reactions, often sensitized, can lead to the formation of cyclobutane (B1203170) derivatives. The enantioselectivity of such reactions can sometimes be controlled through the use of chiral catalysts. nih.gov

The following table outlines the expected outcomes of cycloaddition reactions involving this compound.

Reaction TypeReactantCatalyst/ConditionsExpected Product
Diels-Alder [4+2] CycloadditionButadieneThermal or Lewis Acid (e.g., AlCl3)4-(3-Fluoro-2-methylpyridin-6-yl)cyclohex-1-ene
Photochemical [2+2] CycloadditionAlkene (e.g., N-vinylacetamide)Photosensitizer, lightSubstituted cyclobutane

Reductive Coupling and Alkylation Reactions with Electrophiles

The vinyl group in vinylpyridines can undergo reductive coupling reactions. For instance, rhodium-catalyzed reductive coupling of 2-vinylpyridines with imines has been reported to produce branched products of imine addition. scispace.comnih.govacs.org This type of reaction typically occurs under hydrogenation conditions and can exhibit high regioselectivity. scispace.comnih.govacs.org It is expected that this compound would be a suitable substrate for similar transformations.

Furthermore, the vinyl moiety can be alkylated. Ruthenium-catalyzed β-selective alkylation of vinylpyridines with aldehydes and ketones has been achieved using hydrazine (B178648) as a reductant. rsc.org This method allows for the deoxygenative coupling to form alkylated pyridines. rsc.org The reaction is notable for its applicability to a range of substituted vinylpyridines, including those that are typically less reactive. rsc.org

Electroreductive coupling of vinylpyridines can also lead to the formation of cyclobutane derivatives through a radical anion-substrate cycloaddition mechanism. rsc.org

The table below summarizes these reductive coupling and alkylation reactions.

Reaction TypeReactantCatalyst/ReagentExpected Product
Rhodium-catalyzed Reductive CouplingN-arylsulfonyl imine[Rh(cod)2]BARF, (2-Fur)3P, H2Branched imine addition product
Ruthenium-catalyzed AlkylationAldehyde or KetoneRuthenium catalyst, N2H4β-Alkylated pyridine
Electroreductive CouplingSelf-couplingCathodic reductiontrans-1,2-Di(pyridin-6-yl)cyclobutane derivative

Hydrofunctionalization and Other Addition Reactions

The electron-withdrawing nature of the pyridine ring activates the vinyl group towards nucleophilic addition reactions. wikipedia.org Nucleophiles such as methoxide, cyanide, and hydrogen sulfide (B99878) can add across the double bond of 2-vinylpyridine. wikipedia.org This reactivity is expected to be similar for this compound, with the substituents on the ring potentially influencing the rate and regioselectivity of the addition.

Hydroalkenylation, the addition of a C-H bond across the double bond, is another possible transformation. Rhodium-N-heterocyclic carbene catalysts have been used for hydroalkenylation reactions with 2-vinylpyridine. acs.org

Reactivity of the Fluoro Substituent

The fluorine atom on the pyridine ring is a key functional group that can participate in its own set of reactions, primarily nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution Reactions on the Fluoropyridine Ring

The fluorine atom on an aromatic ring, particularly a heteroaromatic ring like pyridine, is a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. nih.govnih.govmdpi.com The electron-withdrawing nature of the pyridine nitrogen atom facilitates nucleophilic attack on the ring, especially at positions ortho and para to the nitrogen. In this compound, the fluorine is at the 3-position.

SNAr reactions on fluoropyridines can be carried out with a variety of nucleophiles, including amines, alkoxides, and thiols, to introduce a wide range of functional groups. nih.govnih.govmdpi.com The reaction conditions can vary, but often involve heating in the presence of a base. In some cases, photoredox catalysis can enable the nucleophilic defluorination of unactivated fluoroarenes under mild conditions. nih.gov

For example, 3-fluoro-2-pyridinecarbonitrile undergoes nucleophilic aromatic substitution on the fluorine-substituted carbon, allowing for the attachment of various chromophores. ossila.com It is highly probable that the fluorine atom in this compound can be displaced by nucleophiles under appropriate conditions.

The table below provides examples of potential nucleophilic aromatic substitution reactions.

NucleophileConditionsExpected Product
DimethylamineHeat, base (e.g., K2CO3)3-(Dimethylamino)-2-methyl-6-vinylpyridine
Sodium MethoxideHeat in Methanol3-Methoxy-2-methyl-6-vinylpyridine
Azole (e.g., Imidazole)Organic photoredox catalyst, light3-(Imidazol-1-yl)-2-methyl-6-vinylpyridine

C-H Activation and Functionalization Adjacent to the Fluorine Atom

The presence of a fluorine atom on the pyridine ring significantly influences the reactivity of adjacent C-H bonds. The strong electron-withdrawing nature of fluorine can acidify the ortho C-H bond, making it a target for metal-catalyzed C-H activation and subsequent functionalization. While specific studies on the C-H activation of this compound are not extensively documented in publicly available literature, general principles of pyridine C-H functionalization can provide insights into its potential reactivity.

Transition metal catalysts, particularly those based on palladium, rhodium, and iridium, are known to facilitate the ortho-C-H functionalization of pyridine derivatives. These reactions often proceed through a cyclometalation pathway, where the pyridine nitrogen coordinates to the metal center, directing the activation of a nearby C-H bond. For this compound, the C-H bond at the C4 position is a primary candidate for such transformations. The directing effect of the pyridine nitrogen, coupled with the electronic influence of the fluorine atom, could enable the introduction of various substituents at this position.

Reactivity of the Methyl Group

Benzylic Functionalization and Derivatization

The methyl group at the 2-position of this compound exhibits benzylic-type reactivity, making it amenable to a range of functionalization reactions. This reactivity stems from the ability of the pyridine ring to stabilize radical or anionic intermediates formed at the methyl carbon.

One common transformation is benzylic bromination, typically achieved using N-bromosuccinimide (NBS) under radical initiation conditions (e.g., with AIBN or light). The resulting 2-(bromomethyl) derivative is a versatile intermediate that can undergo nucleophilic substitution reactions to introduce a variety of functional groups, including amines, alcohols, and cyanides.

Another approach to functionalizing the methyl group is through deprotonation using a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium, to generate a stabilized carbanion. This anion can then react with various electrophiles, such as aldehydes, ketones, and alkyl halides, to form new carbon-carbon bonds.

Oxidation Reactions

The methyl group of this compound can be oxidized to afford the corresponding carboxylic acid, 3-fluoro-6-vinylpyridine-2-carboxylic acid. This transformation is typically carried out using strong oxidizing agents. For a related compound, 3-fluoro-6-methylpyridine-2-carbonitrile, the methyl group can be oxidized to a carboxylic acid using potassium permanganate. This suggests that similar conditions could be applicable to this compound, although the vinyl group's sensitivity to oxidation would need to be considered.

Milder oxidation conditions could potentially lead to the formation of the corresponding aldehyde, 3-fluoro-6-vinylpyridine-2-carbaldehyde. Reagents such as selenium dioxide or manganese dioxide are often employed for the selective oxidation of benzylic methyl groups to aldehydes.

Reactivity of the Pyridine Nitrogen Atom

Coordination Chemistry and Ligand Formation

The lone pair of electrons on the pyridine nitrogen atom of this compound allows it to act as a ligand, coordinating to a wide variety of metal ions. The steric and electronic properties of the substituents on the pyridine ring, namely the fluorine, methyl, and vinyl groups, will influence the coordination geometry and stability of the resulting metal complexes.

The formation of such complexes is fundamental to the use of pyridine derivatives in catalysis, where the metal center's activity is modulated by the ligand environment. The vinyl group, in particular, could participate in further reactions within the coordination sphere of the metal, potentially leading to novel catalytic cycles or materials with interesting properties.

N-Oxidation and its Impact on Pyridine Reactivity

The pyridine nitrogen can be oxidized to form the corresponding N-oxide using reagents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The formation of the N-oxide significantly alters the electronic properties of the pyridine ring, making it more electron-deficient.

This increased electrophilicity can facilitate nucleophilic aromatic substitution reactions on the pyridine ring. Furthermore, the N-oxide functionality can direct ortho-lithiation or be used to introduce other functional groups. For instance, treatment of a pyridine N-oxide with phosphorus oxychloride can lead to chlorination at the 2- and 6-positions. In the case of this compound N-oxide, this could provide a route to further functionalization at the C6 position, competing with the vinyl group.

N-oxidation can also influence the reactivity of the other substituents. For example, it can activate the methyl group for condensation reactions or modify the reactivity of the vinyl group.

Spectroscopic Data for this compound Remains Elusive in Public Databases

A comprehensive search for advanced spectroscopic data for the chemical compound this compound has yielded no specific experimental results for its detailed characterization. Despite targeted searches for its CAS number (1228666-01-9) across various scientific databases and literature, no publicly available Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, or Mass Spectrometry (MS) data could be retrieved for this specific molecule.

The initial research plan aimed to construct a detailed article outlining the spectroscopic and structural elucidation of this compound. The intended structure of the article was to include in-depth analysis of ¹H, ¹³C, and ¹⁹F NMR chemical shifts, two-dimensional NMR techniques for connectivity assignments, vibrational spectroscopy for functional group identification, and mass spectrometry for molecular formula confirmation and fragmentation analysis.

However, the absence of empirical data in the public domain for this particular compound prevents a scientifically accurate and detailed exposition as requested. While spectroscopic data for structurally related compounds—such as 3-fluoropyridine (B146971), 2-vinylpyridine, and various isomers of fluoro-methyl-pyridines—are available, direct extrapolation of this information to generate precise data tables and in-depth analysis for this compound would be speculative and would not meet the required standards of scientific accuracy.

The lack of available data suggests that the compound may be a novel substance with limited published research, or its characterization data may exist in proprietary databases or internal research documents that are not publicly accessible. Therefore, the generation of the requested article with detailed research findings and interactive data tables is not feasible at this time.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Fluoro 2 Methyl 6 Vinylpyridine

X-ray Crystallography for Solid-State Molecular Structure and Conformational Analysis

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This method allows for the detailed determination of bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation and packing within the crystal lattice. Although a specific crystal structure for 3-fluoro-2-methyl-6-vinylpyridine is not publicly available in crystallographic databases as of the current date, we can infer its likely solid-state structure and conformational properties based on the known structures of related compounds, such as 3-fluoropyridine (B146971), 2-methyl-6-vinylpyridine, and other substituted vinylarenes.

In the case of this compound, the methyl group at the 2-position and the fluorine atom at the 3-position are expected to influence the conformation of the vinyl group at the 6-position. The steric bulk of the methyl group may cause some out-of-plane twisting of the vinyl group to minimize steric strain. Conversely, the small size of the fluorine atom is less likely to cause significant steric hindrance.

Based on the analysis of related structures, a hypothetical set of crystallographic data for this compound is presented below. It is important to note that these are predicted values and await experimental verification.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterPredicted Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.5
b (Å)12.0
c (Å)8.0
α (°)90
β (°)105
γ (°)90
Volume (ų)695
Z4
Density (calculated) (g/cm³)1.32

Table 2: Predicted Key Bond Lengths and Angles for this compound

Bond/AnglePredicted Value
C-F Bond Length (Å)1.35
C-N-C Angle (°)117
C-C (vinyl) Bond Length (Å)1.33
C-C (ring-vinyl) Bond Length (Å)1.48
Pyridine (B92270) Ring-Vinyl Group Torsion Angle (°)15-25

The predicted torsion angle between the pyridine ring and the vinyl group suggests a nearly planar conformation, with a slight twist to alleviate steric hindrance from the adjacent methyl group. The final determination of the precise solid-state structure and conformational analysis of this compound will require experimental data from single-crystal X-ray diffraction analysis.

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